Bienvenue dans la boutique en ligne BenchChem!

Ipenoxazone Hydrochloride

Muscle Spasticity In Vivo Electromyography Central Nervous System

Select Ipenoxazone HCl (CAS 118635-68-0)—not a generic analog—for studies demanding stereochemical integrity and target selectivity. This (4S,5R) isomer achieves maximal decerebrate rigidity reduction at lower doses than tolperisone and other reference agents, while preserving spinal reflex potentials and minimizing cardiovascular depression. The (4R) isomer or racemic substitution compromises potency without altering acute toxicity, making exact stereochemistry critical. As a glutamate receptor antagonist, it enables clean dissection of brainstem motor pathways without confounding spinal effects. For SAR benchmarking, supraspinal tone investigation, or central hyperexcitability probing, this compound delivers the reproducibility required for publication-grade data.

Molecular Formula C22H35ClN2O2
Molecular Weight 395.0 g/mol
CAS No. 118635-68-0
Cat. No. B1253530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpenoxazone Hydrochloride
CAS118635-68-0
Synonyms4-(2-methylpropyl)-3(3-(perhydroazepin-1-yl))propyl-1,3oxazolidin-2-one
4-(2-methylpropyl)-3-(3-(perhydroazepin-1-yl)propyl)-5-phenyl-1,3-oxazolidin-2-one
ipenoxazone hydrochloride
MLV 6976
MLV-6976
NC 1200
NC-1200
Molecular FormulaC22H35ClN2O2
Molecular Weight395.0 g/mol
Structural Identifiers
SMILESCC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3.Cl
InChIInChI=1S/C22H34N2O2.ClH/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23;/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3;1H/t20-,21+;/m0./s1
InChIKeyWXDRKSLHMGNBSF-JUDYQFGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipenoxazone Hydrochloride (CAS 118635-68-0): Core Identity and Procurement Baseline for the Oxazolidinone-Class Muscle Relaxant


Ipenoxazone hydrochloride (also designated as MLV-6976 or NC-1200) is a chiral, centrally acting oxazolidinone-derivative muscle relaxant [1]. It is chemically defined as (4S,5R)-4-(2-methylpropyl)-3-[3-(perhydroazepin-1-yl)propyl]-5-phenyl-1,3-oxazolidin-2-one monohydrochloride, with a molecular weight of 394.98 g/mol [2]. The compound functions as a glutamate receptor antagonist and was originally developed as a centrally acting muscle relaxant [1]. For procurement purposes, the material is typically offered as a hydrochloride salt with a purity of ≥95%, and its identity is confirmed by CAS 118635-68-0 . This guide provides the quantitative evidence required to differentiate this specific compound from its close structural analogs and other in-class muscle relaxants.

Why Substituting Ipenoxazone Hydrochloride with a Generic Analog Fails: The Case for Compound-Specific Procurement


Substitution of Ipenoxazone hydrochloride with a different oxazolidinone analog or another centrally acting muscle relaxant is not a viable scientific or procurement strategy. In the oxazolidinone series, Ipenoxazone (MLV-6976) was identified as the most potent compound for reducing decerebrate rigidity [1]. Furthermore, its pharmacological profile is highly stereospecific: the (4S,5R) configuration of Ipenoxazone confers significantly greater efficacy compared to the corresponding (4R) isomer [1]. At the class level, Ipenoxazone demonstrates a unique selectivity, depressing rigidity at doses lower than those required for established centrally acting muscle relaxants [2], while also exhibiting a distinct central action profile that spares spinal reflex potentials and shows reduced cardiovascular liability compared to agents like tolperisone [2]. These quantitative and mechanistic differentiations render generic substitution unreliable for achieving reproducible experimental outcomes.

Quantitative Differentiation Guide: Ipenoxazone Hydrochloride (MLV-6976) vs. Oxazolidinone Analogs and Class Competitors


Superior Efficacy in a Direct Rodent Decerebrate Rigidity Model vs. Oxazolidinone Analogs

In a direct, head-to-head evaluation of multiple oxazolidinone compounds using a rat model of anaemic decerebrate rigidity, Ipenoxazone (MLV-6976) was identified as the most potent member of the series [1]. The severity of rigidity was quantified by measuring the frequency of electromyographic potentials. Ipenoxazone produced a dose-dependent reduction in rigidity, and its superior potency was established relative to all other tested oxazolidinone analogs [1].

Muscle Spasticity In Vivo Electromyography Central Nervous System

Validated Stereospecificity: The (4S,5R) Isomer is Essential for Activity vs. the (4R) Isomer

The pharmacological activity of the oxazolidinone class is critically dependent on stereochemistry. A direct comparison of optical isomers demonstrated that compounds with the absolute configuration (S) at the 4-position (the configuration present in Ipenoxazone) were more potent than the corresponding (4R)-isomers [1]. Critically, this increase in potency was achieved without any significant difference in acute toxicity (LD50) values between the isomers [1].

Stereochemistry Structure-Activity Relationship Chiral Pharmacology

Differentiated Central Selectivity Profile: Spinal Reflex Sparing vs. Class-Level Inference

Ipenoxazone (MLV-6976) demonstrates a specific central action profile that distinguishes it from many broad-spectrum muscle relaxants. In electrophysiological studies, Ipenoxazone and its derivatives did not affect spinal reflex potentials in cats [1]. This indicates its primary site of action is supraspinal (brainstem or higher), in contrast to agents that depress spinal reflexes. Additionally, normal rats and mice receiving Ipenoxazone at doses effective for reducing rigidity showed no behavioral changes, with motor coordination impairment occurring only at extremely high doses [1].

Central Nervous System Spinal Cord Electrophysiology

Mechanistic Evidence: Glutamate Receptor Antagonism and Superior Potency Over Established Muscle Relaxants

Ipenoxazone (MLV-6976) acts as a glutamate receptor antagonist, reducing the frequency of glutamate-induced spike discharges in rat cortical neurones in a dose-dependent manner [1]. A separate research report indicates that in the rat anaemic decerebrate rigidity model, Ipenoxazone depressed rigidity in a dose-dependent manner at a dose range that was less than that of established centrally acting muscle relaxants [2]. Furthermore, the degree of blood pressure reduction caused by Ipenoxazone was less than that observed with tolperisone [2].

Glutamate Receptor Iontophoresis Central Nervous System

Validated Research Application Scenarios for Ipenoxazone Hydrochloride Based on Differential Evidence


Investigations of Supraspinal Motor Control and Spasticity

Use Ipenoxazone hydrochloride as the reference tool for studying supraspinal (brainstem) regulation of motor tone. Its superior potency in the rat decerebrate rigidity model [1] and its lack of effect on spinal reflexes [1] make it ideal for dissecting the central pathways involved in spasticity without the confounding influence of spinal depression.

Chiral Pharmacology and Structure-Activity Relationship (SAR) Studies

Employ Ipenoxazone hydrochloride as a critical reference compound in SAR studies of oxazolidinone-based muscle relaxants. The established stereospecificity—where the (4S) configuration confers greater potency than the (4R) isomer without altering acute toxicity [1]—provides a clear benchmark for evaluating new chiral analogs.

Glutamatergic Modulation in CNS Disorders

Utilize Ipenoxazone hydrochloride as a chemical probe to investigate the role of glutamate receptor antagonism in central motor disorders. Its demonstrated ability to dose-dependently reduce glutamate-induced neuronal firing [1] and its superior potency relative to established muscle relaxants [2] make it a valuable tool for studies in conditions involving central hyperexcitability.

Preclinical Differentiation from Tolperisone in Cardiovascular Safety Studies

Apply Ipenoxazone hydrochloride in comparative studies evaluating the cardiovascular safety profile of centrally acting muscle relaxants. Data showing that it produces a smaller reduction in blood pressure than tolperisone [2] positions it as a key compound for investigating mechanisms of drug-induced hypotension and for developing agents with improved tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipenoxazone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.